molecular formula C37H26 B14168682 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 924662-15-7

2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene

Cat. No.: B14168682
CAS No.: 924662-15-7
M. Wt: 470.6 g/mol
InChI Key: PYBLEZKFIYZPHO-UHFFFAOYSA-N
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Description

2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound characterized by its unique structure, which includes two biphenyl groups attached to a fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the coupling of biphenyl groups to a fluorene core. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction requires a biphenyl boronic acid and a fluorene derivative with suitable leaving groups, such as bromides or iodides. The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is largely dependent on its application. In the context of OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.

    Fluorene: The core structure of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene, known for its rigidity and stability.

    2,7-Dibromo-9H-fluorene: A precursor in the synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.

Uniqueness

2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is unique due to the presence of biphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in electronics and photonics. Its structure allows for greater versatility in chemical modifications compared to simpler biphenyl or fluorene derivatives .

Properties

CAS No.

924662-15-7

Molecular Formula

C37H26

Molecular Weight

470.6 g/mol

IUPAC Name

2,7-bis(4-phenylphenyl)-9H-fluorene

InChI

InChI=1S/C37H26/c1-3-7-26(8-4-1)28-11-15-30(16-12-28)32-19-21-36-34(23-32)25-35-24-33(20-22-37(35)36)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-24H,25H2

InChI Key

PYBLEZKFIYZPHO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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